C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Übersicht

Beschreibung

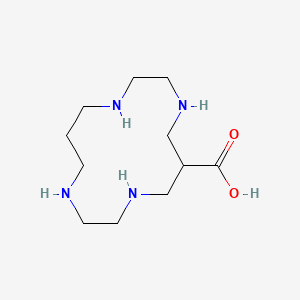

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, also known as 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, is a precursor of bifunctional cyclam . It is sold as a 4HCl salt and appears as a white powder .

Molecular Structure Analysis

The molecular weight of this compound is 390.18 . Its molecular formula is C11H24N4O2,4HCl .Physical And Chemical Properties Analysis

This compound is a white powder . Its molecular weight is 390.18 and its molecular formula is C11H24N4O2,4HCl .Wissenschaftliche Forschungsanwendungen

Catalytic and Synthetic Applications

The C — H activation assisted by directing groups like carboxylic acid is significant in organic chemistry for selective C — H activation. Carboxylic acid is efficient as a directing group due to its low cost, low toxicity, and easy modification, and it can be used as a traceless directing group. Developments in C — H functionalization directed by carboxyl groups in various coupling modes are noteworthy, along with their mechanisms and future outlooks in the field (Luo, 2019).

Applications in Crystal Growth & Design

[Ni(cyclam)]2+ and [Ni(R,S-Me6cyclam)]2+ are macrocyclic species used as additional cations in solvo-hydrothermal synthesis of uranyl ion complexes with carboxylic acids. This process results in the formation of complex structures and networks involving carboxylate groups and has implications for materials science and crystallography (Thuéry & Harrowfield, 2018).

Structural and Bonding Studies

Carboxylic acids form adducts with B(C6F5)3, characterized by various spectroscopic methods. This demonstrates the potential of carboxylic acids in protonating certain compounds and initiating polymerization, highlighting their importance in chemical synthesis and materials science (Mitu & Baird, 2006).

C(sp3)–H Activation

Carboxylic acids are pivotal in various research fields and applications, with significant efforts directed towards their C–H functionalization. Recent developments include novel ligands and strategies enabling the use of free aliphatic carboxylic acids in C–H-activation-based transformations (Uttry & van Gemmeren, 2019).

Environmental and Industrial Applications

The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution is a significant advancement. This environmentally benign method does not require alkali and consumes minimal H2SO4, demonstrating the potential of carboxylic acids in industrial manufacturing and environmental sustainability (Yang et al., 2017).

Wirkmechanismus

The interaction of metal cyclams with carboxylate groups is thought to play an important role in their binding to the CXCR4 chemokine receptor and in their anti-HIV activity . Carboxylate groups appear to stabilize the cis-V configuration in solution through Zn(II) coordination and hydrogen bonding .

Eigenschaften

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGYKYEOIJUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCC(CNCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.